methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a synthetic organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a tert-butylphenyl ring and an amino group attached to a methylphenyl ring, connected through an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonyl intermediate: The reaction begins with the sulfonylation of 4-tert-butylphenyl using a sulfonyl chloride reagent under basic conditions.
Amination: The intermediate is then reacted with 4-methylphenylamine to introduce the amino group.
Acrylation: Finally, the compound undergoes acrylation using methyl acrylate in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-[(4-tert-butylphenyl)amino]acrylate
- Ethyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
Uniqueness
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15-6-10-17(11-7-15)22-14-19(20(23)26-5)27(24,25)18-12-8-16(9-13-18)21(2,3)4/h6-14,22H,1-5H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZVVTDFUPHAQD-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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